molecular formula C12H25NO2 B4886546 2,2'-[(4-ethylcyclohexyl)imino]diethanol

2,2'-[(4-ethylcyclohexyl)imino]diethanol

Cat. No. B4886546
M. Wt: 215.33 g/mol
InChI Key: ABCIXUZKNXTYFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-[(4-ethylcyclohexyl)imino]diethanol, also known as ECD, is a chiral ligand that has been widely used in asymmetric synthesis reactions. It has been found to be highly effective in catalyzing a variety of reactions, including the asymmetric reduction of ketones and imines. In addition to its synthetic applications, ECD has also been studied for its potential biomedical applications.

Mechanism of Action

The mechanism of action of 2,2'-[(4-ethylcyclohexyl)imino]diethanol in asymmetric synthesis reactions involves the formation of a chiral complex between the ligand and the substrate. This complex then undergoes a series of reactions that result in the desired product. The exact mechanism of action varies depending on the specific reaction being catalyzed.
Biochemical and Physiological Effects:
This compound has been studied for its potential biomedical applications, including its ability to inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and antioxidant properties. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,2'-[(4-ethylcyclohexyl)imino]diethanol is its high effectiveness in catalyzing a wide range of reactions. It is also relatively easy to synthesize and purify. However, this compound can be expensive and difficult to handle, and its effectiveness can be affected by factors such as temperature and pH.

Future Directions

There are many potential future directions for the study of 2,2'-[(4-ethylcyclohexyl)imino]diethanol. One area of research could focus on the development of new synthetic applications for this compound, such as its use in the synthesis of new pharmaceuticals. Another area of research could focus on the biomedical applications of this compound, including its potential as an anticancer agent. Additionally, further studies could be conducted to better understand the mechanism of action and biochemical effects of this compound.

Scientific Research Applications

2,2'-[(4-ethylcyclohexyl)imino]diethanol has been extensively studied for its applications in asymmetric synthesis reactions. It has been found to be highly effective in catalyzing a wide range of reactions, including the reduction of ketones and imines. This compound has also been studied for its potential biomedical applications.

properties

IUPAC Name

2-[(4-ethylcyclohexyl)-(2-hydroxyethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2/c1-2-11-3-5-12(6-4-11)13(7-9-14)8-10-15/h11-12,14-15H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCIXUZKNXTYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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